molecular formula C15H14O2 B391439 11-(2-Furyl)undeca-2,4,6,8,10-pentaenal

11-(2-Furyl)undeca-2,4,6,8,10-pentaenal

Cat. No.: B391439
M. Wt: 226.27g/mol
InChI Key: MQAHHVMXZVVFFJ-FRTZCFOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-Furyl)undeca-2,4,6,8,10-pentaenal is a polyunsaturated aliphatic aldehyde featuring a furyl substituent at the 11th position and five conjugated α,β-unsaturated aldehyde groups.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27g/mol

IUPAC Name

(2Z,4E,6E,8E,10E)-11-(furan-2-yl)undeca-2,4,6,8,10-pentaenal

InChI

InChI=1S/C15H14O2/c16-13-9-7-5-3-1-2-4-6-8-11-15-12-10-14-17-15/h1-14H/b2-1+,5-3+,6-4+,9-7-,11-8+

InChI Key

MQAHHVMXZVVFFJ-FRTZCFOYSA-N

SMILES

C1=COC(=C1)C=CC=CC=CC=CC=CC=O

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/C=C/C=C/C=C\C=O

Canonical SMILES

C1=COC(=C1)C=CC=CC=CC=CC=CC=O

Origin of Product

United States

Comparison with Similar Compounds

11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3)

  • Structure: A saturated undecanoic acid chain with a 3-methyl-5-propylfuran substituent .
  • Key Differences :
    • Functional Groups : Carboxylic acid (ionizable) vs. terminal aldehydes in the target compound.
    • Conjugation : Saturated alkyl chain vs. five conjugated enals in the target.

3-(2-Furyl)acrylate Monosaccharide Esters

  • Structure: Ester-linked 3-(2-furyl)acrylate groups attached to monosaccharides .
  • Key Differences :
    • Backbone : Carbohydrate core vs. aliphatic chain in the target.
    • Functionality : Ester linkages (hydrolytically labile) vs. stable conjugated enals.

Aryl Carboxylic Acid Hydrazide Derivatives

  • Structure : Furan-linked hydrazide groups with aryl substituents (e.g., bromophenyl, trifluoromethylphenyl) .
  • Key Differences :
    • Functional Groups : Hydrazide (capable of hydrogen bonding) vs. aldehydes.
    • Bioactivity : These derivatives act as FPR2 agonists, inducing immune responses, while the target’s aldehydes may form Schiff bases with amines, altering target interactions .

Chemical Reactivity and Stability

Compound Reactivity Highlights Stability Considerations
11-(2-Furyl)undeca-pentaenal High reactivity in cycloadditions due to conjugation Prone to polymerization if unstabilized
11M3 Carboxylic acid participates in salt formation Stable under physiological conditions
3-(2-Furyl)acrylate esters Ester hydrolysis limits sustained activity Degrades rapidly in aqueous media
FPR2 Agonists () Hydrazide group enables receptor binding Stable in vitro but metabolized in vivo

The target compound’s extended conjugation may also enhance UV-Vis absorption, making it a candidate for photochemical applications, unlike saturated or ester-based analogs .

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